Hexahydro-2-isobutyl-1H-azepine Hydrochloride
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Overview
Description
Hexahydro-2-isobutyl-1H-azepine Hydrochloride is a chemical compound with the molecular formula C10H22ClN. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2-isobutyl-1H-azepine Hydrochloride typically involves the reaction of azepane with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is purified through crystallization or distillation to obtain a high-purity compound suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2-isobutyl-1H-azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; reactions are often conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Scientific Research Applications
Hexahydro-2-isobutyl-1H-azepine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Hexahydro-2-isobutyl-1H-azepine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Hexahydroazepine: A fully saturated derivative of azepane.
Homopiperidine: Another name for azepane, highlighting its structural similarity to piperidine.
Uniqueness
Hexahydro-2-isobutyl-1H-azepine Hydrochloride is unique due to the presence of the 2-methylpropyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other azepane derivatives .
Properties
IUPAC Name |
2-(2-methylpropyl)azepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-10-6-4-3-5-7-11-10;/h9-11H,3-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODROEQYRFKKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-91-8 |
Source
|
Record name | 1H-Azepine, hexahydro-2-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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